molecular formula C19H16ClN5O3S B2820917 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide CAS No. 921487-30-1

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2820917
CAS No.: 921487-30-1
M. Wt: 429.88
InChI Key: YEJVYANFSAVZJD-UHFFFAOYSA-N
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Description

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzamide moiety. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a chlorophenyl isothiocyanate with an amine to form a thiourea intermediate. This intermediate then undergoes cyclization with a halogenated acetic acid derivative to form the thiazole ring. The final step involves the coupling of the thiazole derivative with a benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, would be essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups .

Scientific Research Applications

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)acetic acid
  • 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)propanoic acid

Uniqueness

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. The presence of the benzamide moiety, in particular, differentiates it from other similar compounds and may enhance its potential as a therapeutic agent .

Properties

IUPAC Name

2-[[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3S/c20-11-5-7-12(8-6-11)22-18(28)25-19-23-13(10-29-19)9-16(26)24-15-4-2-1-3-14(15)17(21)27/h1-8,10H,9H2,(H2,21,27)(H,24,26)(H2,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVYANFSAVZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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